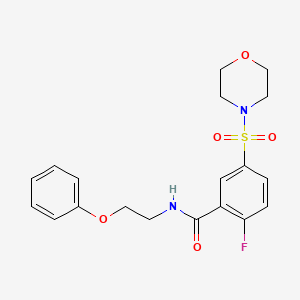
2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide typically involves multiple steps, including the introduction of the fluoro group, the sulfonylation of the morpholine ring, and the coupling with the benzamide moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide
- N-(2-phenoxyethyl)benzamide
- 5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide
Uniqueness
2-fluoro-5-(morpholin-4-ylsulfonyl)-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro group, morpholine ring, and phenoxyethyl moiety can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C19H21FN2O5S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C19H21FN2O5S/c20-18-7-6-16(28(24,25)22-9-12-26-13-10-22)14-17(18)19(23)21-8-11-27-15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,21,23) |
InChI Key |
YWWYXGRUULCGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















